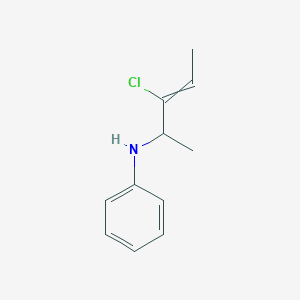![molecular formula C14H17NO3S B14408965 Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- CAS No. 81253-24-9](/img/structure/B14408965.png)
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is a chemical compound known for its fluorescent properties. It is commonly used in biochemical and analytical applications due to its ability to form stable fluorescent adducts with primary and secondary amines . This compound is also referred to as dansyl chloride in some contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form fluorescent sulfonamide adducts.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from the substitution reactions are fluorescent sulfonamide adducts, which are widely used in biochemical assays and analytical applications .
Aplicaciones Científicas De Investigación
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- has a wide range of scientific research applications:
Mecanismo De Acción
The compound exerts its effects through the formation of fluorescent adducts with primary and secondary amines. The mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride group, resulting in the formation of a stable sulfonamide bond. This reaction enhances the compound’s fluorescence, making it useful for various analytical applications .
Comparación Con Compuestos Similares
Similar Compounds
Dansyl Chloride: A closely related compound with similar fluorescent properties and applications.
5-(Dimethylamino)-1-naphthalenesulfonamide: Another similar compound used in fluorescent labeling.
Uniqueness
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is unique due to its specific structure, which provides distinct fluorescent properties. Its ability to form stable adducts with both primary and secondary amines makes it versatile for various applications in scientific research and industry .
Propiedades
Número CAS |
81253-24-9 |
|---|---|
Fórmula molecular |
C14H17NO3S |
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
2-[5-(dimethylamino)naphthalen-1-yl]sulfonylethanol |
InChI |
InChI=1S/C14H17NO3S/c1-15(2)13-7-3-6-12-11(13)5-4-8-14(12)19(17,18)10-9-16/h3-8,16H,9-10H2,1-2H3 |
Clave InChI |
CRBMHTNKUVJJFH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


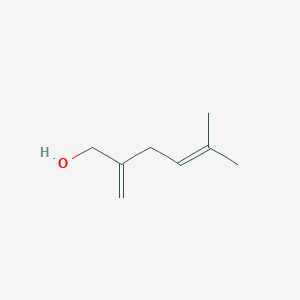
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
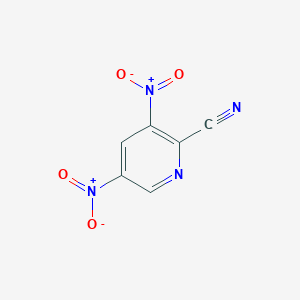
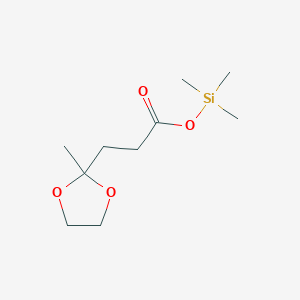
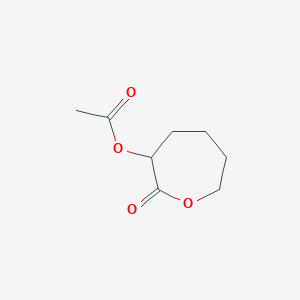
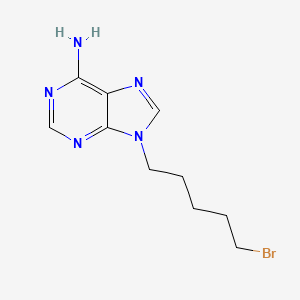
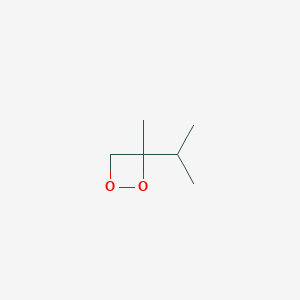
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
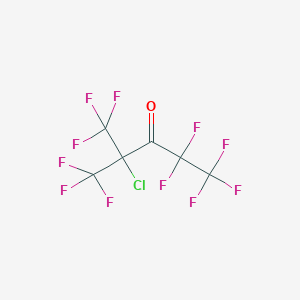
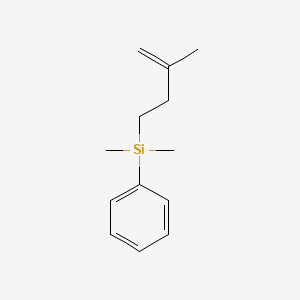
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
